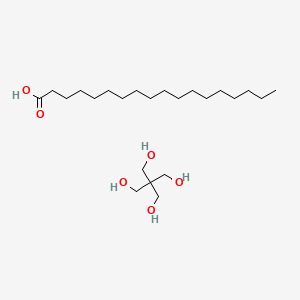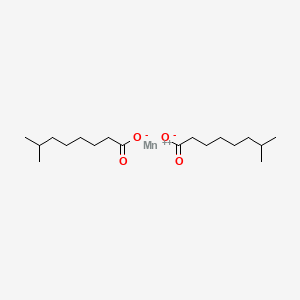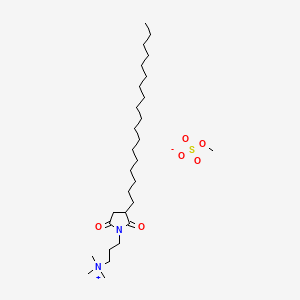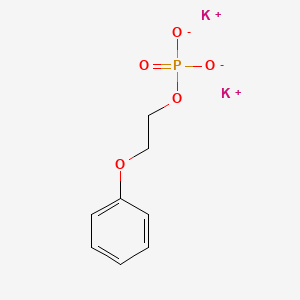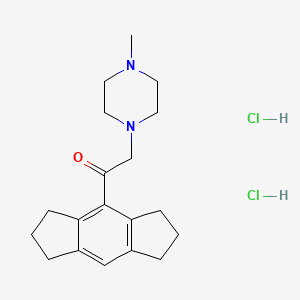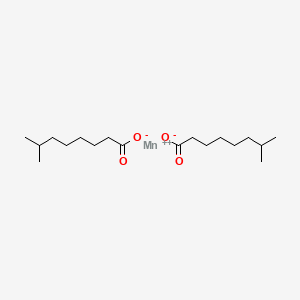
Manganese diisononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese diisononanoate is a chemical compound with the formula C18H34MnO4. It is a manganese salt of diisononanoic acid, which is a branched-chain carboxylic acid. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese diisononanoate can be synthesized through the reaction of manganese salts with diisononanoic acid. One common method involves the reaction of manganese(II) acetate with diisononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows:
Mn(CH3COO)2+2C9H19COOH→Mn(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using similar methods but with optimized conditions to increase yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Manganese diisononanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under certain conditions.
Substitution: It can participate in substitution reactions where the diisononanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Manganese dioxide (MnO2) is a common product.
Reduction: Manganese metal (Mn) can be obtained.
Substitution: Various manganese complexes with different ligands can be formed.
Scientific Research Applications
Manganese diisononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, plastics, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism by which manganese diisononanoate exerts its effects often involves the coordination of the manganese ion with various substrates. This coordination can facilitate redox reactions, where the manganese ion cycles between different oxidation states. The molecular targets and pathways involved depend on the specific application but often include interactions with organic molecules and other metal ions.
Comparison with Similar Compounds
Similar Compounds
Manganese acetate: Similar in that it is also a manganese salt but with acetic acid.
Manganese stearate: Another manganese salt with a long-chain carboxylic acid.
Manganese oxalate: A manganese salt with oxalic acid.
Uniqueness
Manganese diisononanoate is unique due to its branched-chain structure, which can provide different solubility and reactivity properties compared to other manganese salts. This makes it particularly useful in applications where specific catalytic properties are required.
Properties
CAS No. |
29826-51-5 |
|---|---|
Molecular Formula |
C18H34MnO4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


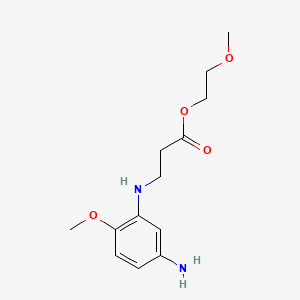
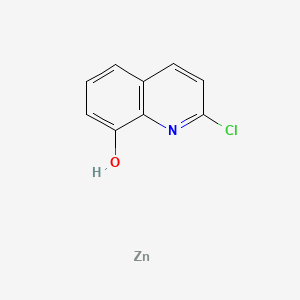
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
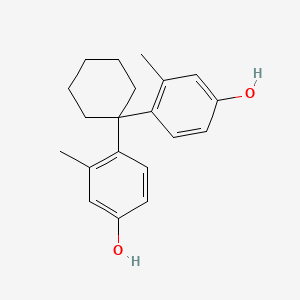

![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

